molecular formula C11H14BrNO2S B3165613 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid CAS No. 901923-84-0

1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid

Cat. No.: B3165613
CAS No.: 901923-84-0
M. Wt: 304.21 g/mol
InChI Key: VZWOHKXHAIRPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid is a chemical compound of significant interest in pharmaceutical and agrochemical research. It belongs to a class of compounds featuring a piperidine ring, a structure frequently found in molecules with diverse biological activities . The compound serves as a versatile synthetic intermediate or precursor in organic synthesis. The 5-bromothiophene moiety acts as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of complex molecular architectures . The piperidine-4-carboxylic acid component is a common pharmacophore that can contribute to molecular recognition and binding with biological targets . This structure is a valuable scaffold for developing novel compounds for scientific investigation. Researchers utilize this and similar compounds in various applications, including the synthesis of potential antibacterial agents and enzyme inhibitors, such as acetylcholinesterase (AChE) and urease inhibitors . Its structural features make it a valuable building block in drug discovery programs, particularly for constructing candidate molecules aimed at central nervous system targets, anti-inflammatory pathways, and other therapeutic areas . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly prohibited from being introduced into humans or animals. ATTENTION: For research use only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-2-1-9(16-10)7-13-5-3-8(4-6-13)11(14)15/h1-2,8H,3-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWOHKXHAIRPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the bromination of thiophene followed by the formation of the piperidine ring and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .

Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Features
1-[(5-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid (Target) C₁₁H₁₄BrNO₂S ~304.26* 5-Bromo-thiophene methylene Bromine enhances lipophilicity; thiophene enables π-π stacking interactions.
1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic Acid () C₁₁H₁₄ClNO₂S 259.76 5-Chloro-thiophene methylene Lower molecular weight and lipophilicity compared to bromo analog.
1-(4-Bromobenzyl)piperidine-4-carboxylic Acid Hydrochloride () C₁₃H₁₇BrClNO₂ ~362.64† 4-Bromo-benzyl Benzyl group increases aromatic bulk; hydrochloride salt improves solubility.
1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-4-carboxylic Acid () C₁₀H₁₂BrNO₄S₂ 354.24 5-Bromo-thiophene sulfonyl Sulfonyl group adds polarity; higher molecular weight and acidity.

*Calculated based on chlorine analog (). †Calculated based on formula C₁₃H₁₇BrClNO₂.

Key Observations:
  • Aromatic Systems : The thiophene ring (target and ) offers smaller steric bulk compared to the benzyl group (), favoring interactions with compact binding pockets.
  • Functional Groups : The sulfonyl variant () introduces higher polarity and acidity, which may alter solubility and target engagement .

Biological Activity

1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid (C11H14BrNO2S) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromothiophene moiety linked to a piperidine ring with a carboxylic acid group. Its molecular formula is C11H14BrNO2S, and it has a molecular weight of approximately 284.2 g/mol. The presence of the bromine atom and the thiophene ring contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromothiophene part can engage in π-π interactions , while the piperidine ring can form hydrogen bonds with target molecules. These interactions may modulate the activity of specific proteins, leading to desired biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiophene derivatives, including this compound. For instance, compounds with similar structures have shown potent anti-proliferative activity against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values less than 25 μM .

CompoundCell LineIC50 (μM)
1-(5-bromothiophen-2-yl)methylpiperidine-4-carboxylic acidHepG-2<25
Similar Thiophene DerivativeMCF-7<25

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria. For example, studies have shown that related compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli . The growth inhibition zones for these bacteria ranged from 14 to 17 mm, indicating effective antibacterial action.

BacteriaGrowth Inhibition Zone (mm)
Staphylococcus aureus14–17
Escherichia coli14–17

Case Studies

  • Study on Anticancer Properties : A recent investigation evaluated the anti-proliferative effects of several thiophene-linked compounds, including derivatives similar to this compound. The study utilized the MTT assay to assess cell viability across multiple cancer cell lines, confirming the compound's potential as a chemotherapeutic agent.
  • Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiophene derivatives, revealing that compounds structurally related to this compound exhibited marked activity against both Gram-positive and Gram-negative strains. This research emphasized the importance of structural modifications in enhancing antibacterial potency.

Comparative Analysis

When compared to other piperidine carboxylic acids and brominated thiophene derivatives, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activities.

Compound TypeNotable Characteristics
Piperidine Carboxylic AcidsGenerally exhibit moderate bioactivity; structure-dependent.
Brominated Thiophene DerivativesKnown for varied reactivity; often used in drug design.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid?

Answer:
The synthesis of this compound can be adapted from analogous piperidine-carboxylic acid derivatives. A two-step approach is commonly employed:

Alkylation of piperidine-4-carboxylic acid ester with 5-bromo-2-thiophenemethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).

Ester hydrolysis using aqueous NaOH in ethanol, followed by acidification (HCl) to yield the carboxylic acid .
Key considerations include optimizing reaction time (typically 12-24 hours for alkylation) and solvent choice (DMF or acetonitrile) to enhance yield (reported 70-85% for similar structures) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm regioselective alkylation and the absence of byproducts. The bromothiophene moiety typically shows aromatic protons at δ 6.8–7.2 ppm, while the piperidine ring protons appear between δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~344.0 for C₁₂H₁₅BrNO₂S).
  • IR Spectroscopy : Carboxylic acid C=O stretching near 1700 cm⁻¹ confirms successful hydrolysis .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Answer:
Contradictions in solubility (e.g., poor solubility in water but moderate in DMSO) arise from the compound’s amphiphilic structure. Empirical testing under controlled conditions is recommended:

Prepare stock solutions in DMSO (10 mM) and dilute into aqueous buffers (e.g., PBS) to assess precipitation thresholds.

Use dynamic light scattering (DLS) to monitor aggregation.

Adjust pH (e.g., via sodium bicarbonate) to ionize the carboxylic acid group, enhancing aqueous solubility .

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking Studies : Model interactions between the bromothiophene group and hydrophobic enzyme pockets (e.g., kinases or GPCRs). The bromine atom may act as a halogen bond donor .
  • DFT Calculations : Predict reactivity of the carboxylic acid group for derivatization (e.g., amide coupling). The electron-withdrawing thiophene may lower pKa (~3.5–4.0), facilitating salt formation .
  • MD Simulations : Assess membrane permeability by calculating logP (estimated ~2.1) and polar surface area (~75 Ų) .

Advanced: What strategies address low yields during ester-to-acid hydrolysis?

Answer:
Low yields (<50%) often stem from incomplete hydrolysis or side reactions. Mitigation steps include:

Extended Reaction Time : 24–48 hours under reflux.

Catalyst Addition : Use phase-transfer catalysts (e.g., TBAB) to enhance NaOH efficiency.

Protection of Reactive Sites : Temporarily protect the thiophene bromine with a trimethylsilyl group to prevent nucleophilic substitution .

Advanced: How to validate target engagement in biological assays?

Answer:

  • SPR/BLI : Measure binding kinetics to purified targets (e.g., KD values).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates.
  • Mutagenesis : Introduce point mutations (e.g., replacing bromine with chlorine) to assess binding specificity .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent bromine-thiophene bond cleavage.
  • Moisture Control : Use desiccants to avoid carboxylic acid dimerization.
  • Purity Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) ensures no degradation beyond 5% over 12 months .

Advanced: How to resolve spectral overlap in ¹H NMR for structural confirmation?

Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping piperidine (δ 2.5–3.5 ppm) and thiophene (δ 6.8–7.2 ppm) signals.
  • Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to shift carboxylic acid proton resonance (δ 12–13 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1-[(5-bromothiophen-2-yl)methyl]piperidine-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.